molecular formula C18H21N3S B11516101 5-Butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

5-Butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11516101
M. Wt: 311.4 g/mol
InChI Key: CLFIQYANMBHRKN-UHFFFAOYSA-N
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Description

5-Butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione: 1,2,4-triazolidine-3-thione , is a heterocyclic compound with an intriguing structure. It contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound’s systematic name reflects its substituents: a butyl group (C₄H₉) and two phenyl groups (C₆H₅). Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of 1,2,4-triazolidine-3-thione involves a straightforward reaction between aldehydes and thiosemicarbazide. Here’s the general synthetic route:

  • Aldehyde (RCHO) reacts with thiosemicarbazide (H₂NNHC(S)NH₂).
  • The reaction occurs in a 60:40 v/v mixture of water and ethanol at room temperature.
  • The resulting product is the target 1,2,4-triazolidine-3-thione derivative.

Industrial Production:: While industrial-scale production methods may vary, the fundamental reaction remains the same. Researchers have also explored catalytic approaches using novel acidic ionic liquids to enhance efficiency .

Chemical Reactions Analysis

Reactivity:: 1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction leads to the corresponding thiol or disulfide.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation yields sulfoxides or sulfones, while reduction produces thiol derivatives.

Scientific Research Applications

1,2,4-triazolidine-3-thione finds applications in:

    Medicinal Chemistry: It serves as a template for designing acetylcholinesterase (AChE) inhibitors, crucial for treating neurodegenerative diseases.

    Free Radical Scavenging: The compound exhibits significant free radical scavenging activity, akin to vitamin C.

Mechanism of Action

The exact mechanism by which 1,2,4-triazolidine-3-thione exerts its effects remains an active area of research. It likely involves interactions with molecular targets related to AChE inhibition and oxidative stress pathways.

Comparison with Similar Compounds

While 1,2,4-triazolidine-3-thione is unique due to its specific substituents, similar compounds include other triazolidines and thiones. Exploring their differences can provide valuable insights.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

5-butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C18H21N3S/c1-2-3-14-18(15-10-6-4-7-11-15)19-17(22)21(20-18)16-12-8-5-9-13-16/h4-13,20H,2-3,14H2,1H3,(H,19,22)

InChI Key

CLFIQYANMBHRKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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